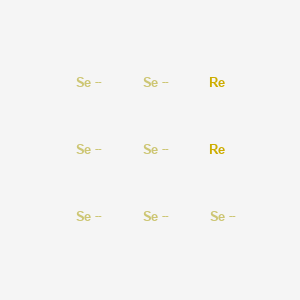

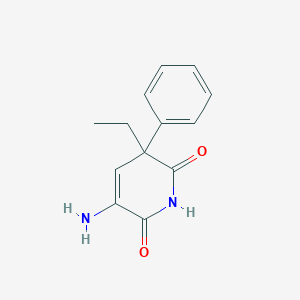

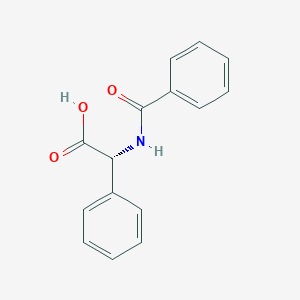

![molecular formula C24H18O2 B081681 4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol CAS No. 10508-41-5](/img/structure/B81681.png)

4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol

Overview

Description

4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol, also known as bisphenol S (BPS), is a chemical compound that is widely used in the production of plastics and epoxy resins. BPS is a replacement for bisphenol A (BPA), which has been found to have harmful effects on human health and the environment. BPS is considered to be a safer alternative to BPA, but recent research has shown that it may also have negative effects on human health.

Mechanism Of Action

BPS disrupts the normal functioning of hormones by binding to estrogen and androgen receptors in the body. This binding can interfere with the normal signaling pathways that regulate hormone production and activity. BPS can also affect the expression of genes that are involved in hormone regulation, leading to further disruption of the endocrine system.

Biochemical And Physiological Effects

BPS has been shown to have a number of negative effects on the body. In animal studies, exposure to BPS has been linked to reproductive problems, developmental issues, and other health problems. BPS has also been shown to have negative effects on the nervous system, immune system, and cardiovascular system.

Advantages And Limitations For Lab Experiments

BPS is widely used in laboratory experiments due to its availability and low cost. However, it is important to note that BPS can have negative effects on the endocrine system, which can lead to confounding results in experiments that involve hormone regulation. Researchers should be aware of these potential effects and take them into account when designing experiments.

Future Directions

There are a number of future directions for research on BPS. One area of focus is on the potential health effects of BPS exposure in humans. More research is needed to understand the extent of these effects and how they may be mitigated. Another area of focus is on developing safer alternatives to BPS that do not have negative effects on human health or the environment. Finally, more research is needed to understand the mechanisms by which BPS disrupts the endocrine system and how these effects can be prevented.

Scientific Research Applications

BPS has been extensively studied in the scientific community due to its widespread use and potential health effects. Research has shown that BPS can have negative effects on the endocrine system, which regulates hormones in the body. BPS has been found to disrupt the normal functioning of hormones such as estrogen and androgen, which can lead to reproductive problems, developmental issues, and other health problems.

properties

CAS RN |

10508-41-5 |

|---|---|

Product Name |

4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol |

Molecular Formula |

C24H18O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-[4-[4-(4-hydroxyphenyl)phenyl]phenyl]phenol |

InChI |

InChI=1S/C24H18O2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16,25-26H |

InChI Key |

AMBWAOVSEACQJG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

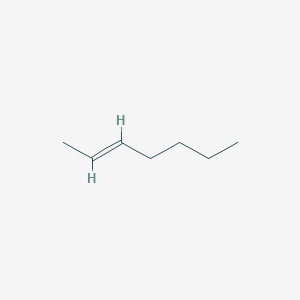

![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)

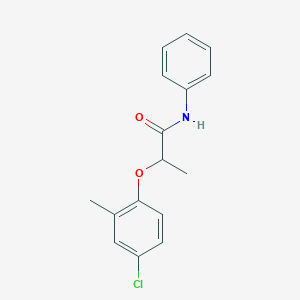

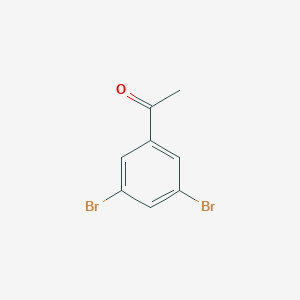

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)

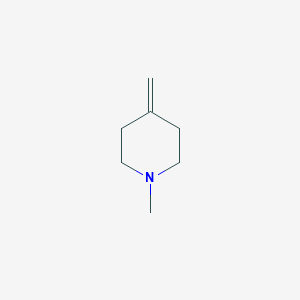

![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)